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Compound of Interest

Compound Name: Ethyl 4-bromophenylacetate

Cat. No.: B048488

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for Ethyl 4-
bromophenylacetate, a key intermediate in the synthesis of various organic compounds. The
document is intended for researchers, scientists, and professionals in the field of drug
development and chemical synthesis, offering a detailed analysis of its Nuclear Magnetic
Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Summary of Spectroscopic Data

The following tables summarize the key quantitative data from the spectroscopic analysis of
Ethyl 4-bromophenylacetate, providing a clear and concise reference for its structural
identification and characterization.

'H NMR (Proton Nuclear Magnetic Resonance) Data
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. . Coupling
Chemical Shift L . .
Multiplicity Integration Constant (J) Assignment
(3) ppm
Hz

7.45 Doublet 2H 84 Ar-H

7.15 Doublet 2H 8.4 Ar-H

4,12 Quartet 2H 7.1 -O-CH2-CHs
3.54 Singlet 2H - Ar-CHz-CO-
1.23 Triplet 3H 7.1 -O-CH2-CHs

3C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Chemical Shift (8) ppm Assignment
171.0 C=0

134.0 Ar-C

131.6 Ar-CH

131.2 Ar-CH

121.2 Ar-C-Br

61.0 -O-CH2-CHs
40.5 Ar-CHz2-CO-
14.1 -O-CH2-CHs

IR (Infrared) Spectroscopy Data
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Wavenumber (cm~?) Functional Group Assignment
2981 C-H stretch (aliphatic)

1735 C=0 stretch (ester)

1488 C=C stretch (aromatic)

1205 C-O stretch (ester)

1012 C-Br stretch

MS (Mass Spectrometry) Data

Mass-to-Charge Ratio (m/z) Interpretation

Molecular ion peak [M]* / [M+2]* (due to 7°Br/

244/242

81Br isotopes)
171/169 [M - OCH2CHs]*
89 [C7Hs]+

Experimental Protocols

The acquisition of the spectroscopic data presented above follows standard laboratory
procedures for the analysis of organic compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

A sample of Ethyl 4-bromophenylacetate is dissolved in a deuterated solvent, typically
chloroform-d (CDCls), and transferred to a 5 mm NMR tube. *H and 3C NMR spectra are
recorded on a spectrometer operating at a standard frequency (e.g., 400 or 500 MHz for 1H).
Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an
internal standard (0.00 ppm).

Infrared (IR) Spectroscopy

The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer. For a
liquid or low-melting solid sample like Ethyl 4-bromophenylacetate, the analysis is typically
performed using the Attenuated Total Reflectance (ATR) technique, where a small amount of
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the sample is placed directly on the ATR crystal. Alternatively, a thin film of the sample can be
prepared between two salt plates (e.g., NaCl or KBr). The spectrum is recorded over the
standard mid-IR range (4000-400 cm™1).

Mass Spectrometry (MS)

Mass spectral data is acquired using a Gas Chromatography-Mass Spectrometry (GC-MS)
system. The sample, dissolved in a volatile organic solvent, is injected into the gas
chromatograph, where it is vaporized and separated from the solvent and any impurities. The
separated compound then enters the mass spectrometer, where it is ionized, typically by
electron impact (El). The resulting fragments are separated based on their mass-to-charge
ratio (m/z) and detected to produce a mass spectrum.[1]

Visualizing the Analytical Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like Ethyl 4-bromophenylacetate.
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Workflow for Spectroscopic Analysis of Ethyl 4-bromophenylacetate
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Caption: General workflow for the synthesis, purification, and spectroscopic analysis of Ethyl 4-
bromophenylacetate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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bromophenylacetate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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